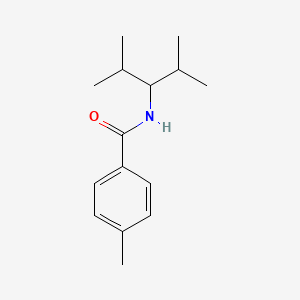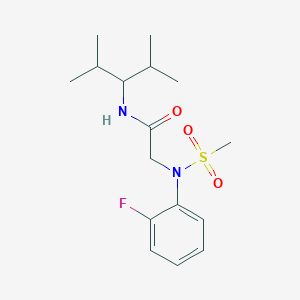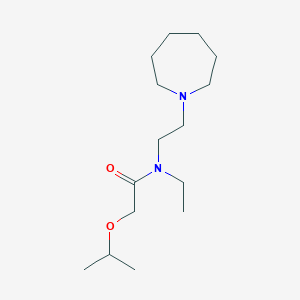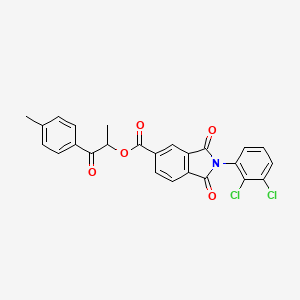![molecular formula C18H21FO3 B3936997 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B3936997.png)
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
Vue d'ensemble
Description
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FES, is a radiopharmaceutical compound that is used in medical imaging to detect estrogen receptor-positive tumors. It is a fluorine-18 labeled derivative of 17beta-estradiol, which is a natural hormone that binds to estrogen receptors in the body. F-18 FES has been extensively studied for its potential applications in breast cancer diagnosis and treatment.
Mécanisme D'action
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES binds to estrogen receptors in the body, which are overexpressed in estrogen receptor-positive breast cancer cells. This binding allows for the visualization of these cells using PET imaging. 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has a high affinity for estrogen receptors, which allows for the detection of even small tumors.
Biochemical and Physiological Effects:
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has minimal biochemical and physiological effects on the body. It is rapidly cleared from the bloodstream and excreted through the urine. It does not have any known toxic effects and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in PET imaging provides several advantages over traditional imaging methods. It is highly sensitive and specific in detecting estrogen receptor-positive tumors, which allows for earlier detection and more accurate diagnosis. It also allows for the monitoring of treatment effectiveness and the detection of tumor recurrence. However, 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has some limitations, including the need for specialized equipment and expertise, as well as the high cost of production.
Orientations Futures
There are several potential future directions for research on 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES. One area of focus is the development of new radiopharmaceutical compounds that can target other types of tumors. Another area of interest is the use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve diagnostic accuracy. Additionally, there is ongoing research into the use of 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES in the evaluation of other estrogen-related conditions, such as endometrial cancer and osteoporosis. Overall, 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES has the potential to revolutionize breast cancer diagnosis and treatment, and ongoing research will continue to explore its many applications in the field of medical imaging.
Applications De Recherche Scientifique
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES is primarily used in positron emission tomography (PET) imaging to detect estrogen receptor-positive tumors in breast cancer patients. It has been shown to be highly sensitive and specific in detecting these tumors, which are often associated with a better prognosis and response to hormonal therapy. 1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FES PET imaging can also be used to monitor the effectiveness of hormonal therapy and to detect tumor recurrence.
Propriétés
IUPAC Name |
1-[4-(2-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-9-10-17(18(13-14)20-2)22-12-6-5-11-21-16-8-4-3-7-15(16)19/h3-4,7-10,13H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGLDHATYZRRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6474045 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-methoxybenzamide](/img/structure/B3936917.png)
![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B3936921.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![ethyl 6-tert-butyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936941.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936946.png)
![1-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B3936948.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936950.png)
![6-tert-butyl-N,N-diethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936962.png)


![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B3936990.png)

![2-{[2-(4-methylphenoxy)ethyl]thio}benzoic acid](/img/structure/B3937019.png)